Cas no 202595-32-2 (Ethyl 7-hydroxyquinoline-3-carboxylate)
Ethyl 7-hydroxyquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ETHYL 7-HYDROXYQUINOLINE-3-CARBOXYLATE
- AMY26543
- CIA59532
- SB70692
- ethyl 7-hydroxy-3-quinoline-carboxylate
- A928664
- AS-39070
- 202595-32-2
- SCHEMBL2202317
- CS-0139433
- MFCD18416643
- BZIKWZHREHOEEN-UHFFFAOYSA-N
- ETHYL7-HYDROXYQUINOLINE-3-CARBOXYLATE
- AKOS027330626
- Ethyl 7-hydroxyquinoline-3-carboxylate
-
- MDL: MFCD18416643
- Inchi: 1S/C12H11NO3/c1-2-16-12(15)9-5-8-3-4-10(14)6-11(8)13-7-9/h3-7,14H,2H2,1H3
- InChI Key: BZIKWZHREHOEEN-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN=C2C=C(C=CC2=C1)O)=O
Computed Properties
- Exact Mass: 217.07389321g/mol
- Monoisotopic Mass: 217.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 59.4
Ethyl 7-hydroxyquinoline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000553-1g |
Ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 98% | 1g |
$973.63 | 2023-09-02 | |
| Alichem | A189000553-5g |
Ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 98% | 5g |
$2717.62 | 2023-09-02 | |
| Alichem | A189000553-10g |
Ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 98% | 10g |
$3348.50 | 2023-09-02 | |
| Chemenu | CM228982-1g |
Ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 97% | 1g |
$669 | 2021-08-04 | |
| Chemenu | CM228982-1g |
Ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 97% | 1g |
$669 | 2022-09-01 | |
| abcr | AB480225-250 mg |
Ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 250MG |
€499.70 | 2022-06-09 | ||
| abcr | AB480225-1 g |
Ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 1g |
€1,183.40 | 2022-06-09 | ||
| eNovation Chemicals LLC | D960796-100mg |
Ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 95% | 100mg |
$200 | 2024-06-06 | |
| eNovation Chemicals LLC | D960796-250mg |
Ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 95% | 250mg |
$300 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1222993-1g |
Ethyl 7-hydroxyquinoline-3-carboxylate |
202595-32-2 | 95% | 1g |
$1000 | 2024-06-03 |
Ethyl 7-hydroxyquinoline-3-carboxylate Suppliers
Ethyl 7-hydroxyquinoline-3-carboxylate Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on Ethyl 7-hydroxyquinoline-3-carboxylate
Recent Advances in the Study of Ethyl 7-hydroxyquinoline-3-carboxylate (CAS: 202595-32-2) in Chemical Biology and Pharmaceutical Research
Ethyl 7-hydroxyquinoline-3-carboxylate (CAS: 202595-32-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory, anticancer, and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, synthetic pathways, and biological activities.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Ethyl 7-hydroxyquinoline-3-carboxylate serves as a crucial precursor in the synthesis of quinoline-based inhibitors targeting protein kinases involved in cancer progression. The study revealed that derivatives of this compound exhibit potent inhibitory effects on specific kinase isoforms, with IC50 values in the nanomolar range. Structural-activity relationship (SAR) analyses further elucidated the importance of the 7-hydroxy and 3-carboxylate moieties in enhancing binding affinity and selectivity.
In the context of antimicrobial research, a recent Bioorganic & Medicinal Chemistry Letters publication (2024) reported the efficacy of Ethyl 7-hydroxyquinoline-3-carboxylate derivatives against multidrug-resistant bacterial strains. The study identified that modifications at the quinoline core, particularly halogen substitutions, significantly improved antibacterial activity against Gram-positive pathogens, including MRSA. Mechanistic studies suggested that these derivatives disrupt bacterial cell membrane integrity and inhibit efflux pump systems, offering a promising strategy to combat antibiotic resistance.
Advancements in synthetic methodologies have also been a focus of recent research. A 2024 Organic Process Research & Development article detailed an optimized, scalable synthesis of Ethyl 7-hydroxyquinoline-3-carboxylate using continuous flow chemistry, achieving an 85% yield with improved purity profiles compared to traditional batch processes. This innovation addresses previous challenges in large-scale production, facilitating further pharmacological investigations and potential industrial applications.
Ongoing preclinical studies are exploring the compound's neuroprotective potential, with preliminary data indicating its ability to modulate oxidative stress pathways in neurodegenerative disease models. Researchers are particularly interested in its dual functionality as both a reactive oxygen species (ROS) scavenger and a metal chelator, properties that may be leveraged in the development of therapies for Alzheimer's and Parkinson's diseases.
As research progresses, Ethyl 7-hydroxyquinoline-3-carboxylate continues to demonstrate remarkable versatility in medicinal chemistry applications. Future directions include the development of targeted drug delivery systems using this scaffold and exploration of its potential in combination therapies. The compound's unique structural features and demonstrated biological activities position it as a valuable asset in the pursuit of novel therapeutic agents across multiple disease areas.
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